molecular formula C6H10ClNO B076833 1-Piperidinecarbonyl chloride CAS No. 13939-69-0

1-Piperidinecarbonyl chloride

Cat. No. B076833
CAS RN: 13939-69-0
M. Wt: 147.6 g/mol
InChI Key: BIFDXOOJPDHKJH-UHFFFAOYSA-N
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Description

1-Piperidinecarbonyl chloride is a chemical compound of interest due to its applications in the synthesis of various organic molecules. It serves as an intermediate in the preparation of functionalized piperidines, which are significant in medicinal chemistry and materials science.

Synthesis Analysis

This compound can be synthesized through various methods, including the conversion of 1,3-dicarbonyl compounds to highly functionalized piperidines using catalytic amounts of bromodimethylsulfonium bromide (Khan, Parvin, & Choudhury, 2008). This process involves multi-component reactions that allow for the facile access to these functionalized compounds.

Molecular Structure Analysis

The molecular structure of related piperidine compounds has been extensively studied. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveals detailed information on how functional groups influence the overall molecular conformation (Khan, Ibrar, Lal, Altaf, & White, 2013).

Scientific Research Applications

  • Drug Development : It's used in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. This synthesis involves a tandem Heck-lactamization and a highly chemoselective Grignard addition (Chung et al., 2006).

  • Neurotransmitter Analysis : Piperidine is considered a putative neurotransmitter. A method for its sensitive determination, essential for evaluating its physiological role, has been developed using derivatization with 5-di-n-butylaminonaphthalene-1-sulphonyl chloride (Seiler & Schneider, 1974).

  • Synthesis of Antimicrobial Agents : Piperidine derivatives have been synthesized for antimicrobial applications. For example, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones exhibit significant potency against gram-positive bacteria and fungal pathogens (Abdel‐Aziz & Mekawey, 2009).

  • Central Nervous System Research : Various 1-arylcyclohexylamines, synthesized from 1-piperidinocyclohexanecarbonitrile, were evaluated as central nervous system depressants. These compounds showed cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

  • Sulphur-Transfer Reactions : Piperidine-1-sulphenyl chloride, a related compound, has been used as a sulphur-transfer reagent in reactions with diamines to prepare sulphur–nitrogen heterocycles (Bryce, 1984).

  • Catalysis in Organic Synthesis : Trityl chloride, similar in structure to 1-Piperidinecarbonyl chloride, has been used as an organic catalyst for the synthesis of highly substituted piperidines (Sajadikhah et al., 2014).

  • Anti-HIV Agents : Nordihydroguaiaretic acid derivatives, created through a reaction with this compound, have shown promising activity against HIV (Hwu, Hsu, & Huang, 2008).

  • Pest Control : 1-(1-Methyl-propoxycarbonyl)-2-(2-hydroxyethyl)-piperidine, a derivative, has been studied for its use as an insect repellent (Wahle et al., 1999).

Safety and Hazards

1-Piperidinecarbonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges. It is known to cause severe skin burns and eye damage. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Relevant Papers While specific papers on this compound were not found, there are numerous papers on piperidine derivatives and their synthesis and pharmacological applications . These could provide valuable insights into the potential uses and future directions for this compound.

Mechanism of Action

Target of Action

1-Piperidinecarbonyl chloride is a versatile reagent used in the synthesis of a wide range of pharmaceutical compounds . .

Mode of Action

As a carbonyl chloride compound, this compound is highly reactive. It can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form amides, esters, and other types of compounds . This reactivity is the basis for its use in the synthesis of pharmaceutical compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of antitumor agents, inhibitors of fatty acid amide hydrolase, and dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes . Each of these compounds would affect different biochemical pathways.

Result of Action

The results of the action of this compound are highly variable and depend on the specific compounds it is used to synthesize. For example, the antitumor agents it has been used to synthesize could result in the inhibition of tumor growth, while the dipeptidyl peptidase 4 inhibitors could result in improved glycemic control in patients with type 2 diabetes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the reactions it participates in can be influenced by factors such as temperature, pH, and the presence of other reagents. Additionally, the stability of this compound can be affected by exposure to moisture, as it can react with water to form hydrochloric acid and a piperidinecarboxylic acid .

properties

IUPAC Name

piperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDXOOJPDHKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30287307
Record name 1-Piperidinecarbonyl chloride
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Molecular Weight

147.60 g/mol
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CAS RN

13939-69-0
Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Synthesis routes and methods

Procedure details

Piperidine (0.3 g, 3.52 mmol) was added to a mixture of phosgene (4.7 ml of 20% phosgene in toluene solution, 8.81 mmol) in methylene chloride (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction mixture was evaporated in vacuo. The residue was suspended in ether, filtered and the eluents were condensed to obtain a yellow oil. Purification by flash column chromatography (silica gel, 0-20% ethyl acetate/hexane) gave 0.162 g of the title product. IR (film) 1738.9 cm−1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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